REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC(=C)[C:14]#[N:15].O.[CH3:18][C:19](C)([O-])C.[K+]>O1CCCC1>[CH2:1]([N:8]1[CH2:19][CH2:18][O:11][CH:10]([C:14]#[N:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
172.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A one-litre reactor with mechanical stirring, cooled by an ice bath
|
Type
|
CUSTOM
|
Details
|
transferred to a 2 L reactor
|
Type
|
CUSTOM
|
Details
|
at 0±2° C
|
Type
|
STIRRING
|
Details
|
After 1 hour post-stirring at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated NaHCO3 (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (500 mL)
|
Type
|
CUSTOM
|
Details
|
Organic layers were dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |